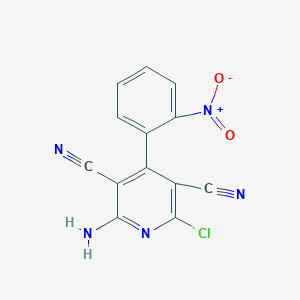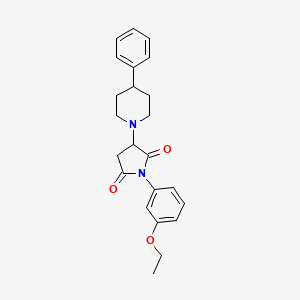
5-(2,5-dimethylbenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-Dimethylbenzyl)-6-Methyl-2-(4-Phenylpiperazino)-4(3H)-Pyrimidinone is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with a dimethylbenzyl group, a methyl group, and a phenylpiperazino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylbenzyl)-6-Methyl-2-(4-Phenylpiperazino)-4(3H)-Pyrimidinone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidinone ring.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 5-(2,5-Dimethylbenzyl)-6-Methyl-2-(4-Phenylpiperazino)-4(3H)-Pyrimidinone may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and scalability.
Quality Control: Ensuring the product meets stringent quality standards through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylbenzyl)-6-Methyl-2-(4-Phenylpiperazino)-4(3H)-Pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups depending on the reagents used.
Scientific Research Applications
5-(2,5-Dimethylbenzyl)-6-Methyl-2-(4-Phenylpiperazino)-4(3H)-Pyrimidinone has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Studied for its interactions with biological targets and its potential as a drug candidate.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethylbenzyl)-6-Methyl-2-(4-Phenylpiperazino)-4(3H)-Pyrimidinone involves its interaction with specific molecular targets in biological systems. The compound may:
Bind to Receptors: Interact with specific receptors or enzymes, modulating their activity.
Inhibit Enzymes: Act as an inhibitor of certain enzymes, affecting metabolic pathways.
Modulate Signaling Pathways: Influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(2,5-Dimethylbenzyl)-6-Methyl-2-(4-Phenylpiperazino)-4(3H)-Pyrimidinone: can be compared with other pyrimidinone derivatives such as:
Uniqueness
The uniqueness of 5-(2,5-Dimethylbenzyl)-6-Methyl-2-(4-Phenylpiperazino)-4(3H)-Pyrimidinone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s structure allows for unique interactions with biological targets, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C24H28N4O |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
5-[(2,5-dimethylphenyl)methyl]-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H28N4O/c1-17-9-10-18(2)20(15-17)16-22-19(3)25-24(26-23(22)29)28-13-11-27(12-14-28)21-7-5-4-6-8-21/h4-10,15H,11-14,16H2,1-3H3,(H,25,26,29) |
InChI Key |
XQXNXVJWNWEJHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC2=C(N=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-fluorophenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B11055735.png)
![3-amino-9-hydroxy-4-(4-methoxybenzoyl)-5,7-dithia-12-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-11-one](/img/structure/B11055736.png)
![Ethyl 5-[1-(1,3-benzodioxol-5-yl)-3-{[2-(4-fluorophenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11055740.png)
![N-benzyl-1,4-bis(4-chlorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11055745.png)
![2-[4,8-Dimethoxy-6-(4-methoxyphenyl)furo[2,3-F][1,3]benzodioxol-7-YL]-1-morpholino-1-ethanone](/img/structure/B11055756.png)

![3-bromo-4-methyl-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,15-heptaene](/img/structure/B11055770.png)
![methyl 3-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11055777.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethyl-6-nitrophenyl)acetamide](/img/structure/B11055779.png)
![8-methyl-7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11055782.png)
![6-[4-(1H-pyrazol-1-yl)phenyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055789.png)
![Methyl 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)thiophene-2-carboxylate](/img/structure/B11055790.png)


